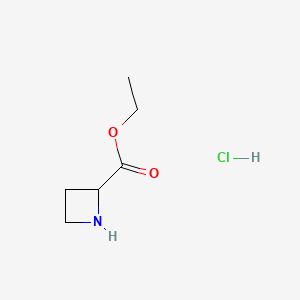
Eu(TTA)2NO3(TPPO)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Eu(TTA)2NO3(TPPO)2 is a coordination complex consisting of europium (III) ion, thenoyltrifluoroacetone, nitrate, and triphenylphosphine oxide. This compound is known for its intense triboluminescence, which is the emission of light when it is mechanically stimulated. The crystal structure of this compound has been extensively studied and is known to be triclinic and noncentrosymmetrical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eu(TTA)2NO3(TPPO)2 typically involves the reaction of europium (III) nitrate with thenoyltrifluoroacetone and triphenylphosphine oxide. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for This compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Eu(TTA)2NO3(TPPO)2: can undergo various types of chemical reactions, including:
Substitution Reactions: The ligands in the complex can be replaced by other ligands under appropriate conditions.
Oxidation-Reduction Reactions: The europium ion can participate in redox reactions, although it is typically stable in the +3 oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other ligands such as phosphines or amines. These reactions are typically carried out in organic solvents at elevated temperatures.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired redox process.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes with different ligands, while redox reactions may result in changes to the oxidation state of the europium ion.
Scientific Research Applications
Eu(TTA)2NO3(TPPO)2: has several scientific research applications, including:
Luminescent Materials: Due to its intense triboluminescence, this compound is used in the development of luminescent materials for various applications, including sensors and display technologies.
Biological Imaging: The luminescent properties of europium complexes make them useful in biological imaging, where they can be used as probes to visualize biological processes.
Catalysis: Europium complexes, including , are studied for their catalytic properties in various chemical reactions.
Mechanism of Action
The mechanism by which Eu(TTA)2NO3(TPPO)2 exerts its effects is primarily related to its luminescent propertiesThe specific pathways involved include the excitation of electrons in the europium ion and their subsequent relaxation, which results in the emission of light .
Comparison with Similar Compounds
Eu(TTA)2NO3(TPPO)2: can be compared with other europium complexes such as Eu(TTA)3(TPPO)2 and Eu(TTA)3(TPPO)3 . These compounds also exhibit luminescent properties but differ in their ligand composition and coordination geometry.
List of Similar Compounds
- Eu(TTA)3(TPPO)2
- Eu(TTA)3(TPPO)3
- Eu(TTA)2(TPPO)3
Properties
CAS No. |
14264-79-0 |
|---|---|
Molecular Formula |
C52H38EuF6NO9P2S2 |
Molecular Weight |
1212.896 |
InChI |
InChI=1S/2C18H15OP.2C8H4F3O2S.Eu.NO3/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;2-1(3)4/h2*1-15H;2*1-4H;;/q;;2*-1;+3;-1 |
InChI Key |
WWMREEDGJWKWRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[N+](=O)([O-])[O-].[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


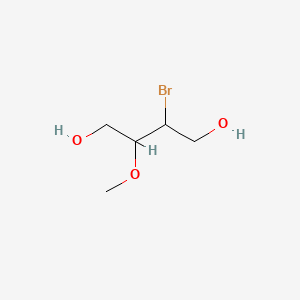
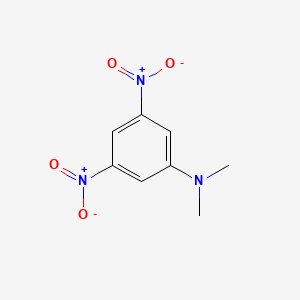
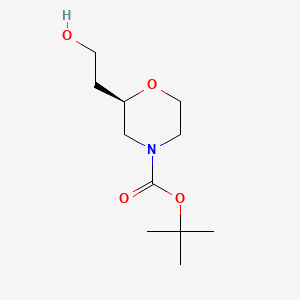
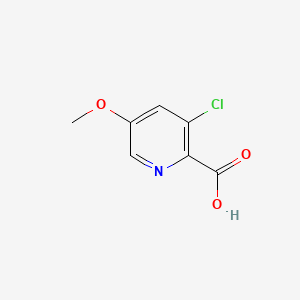
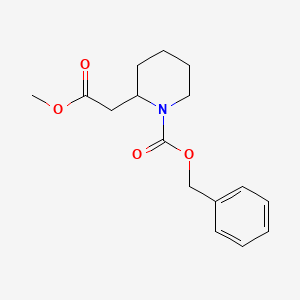
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)
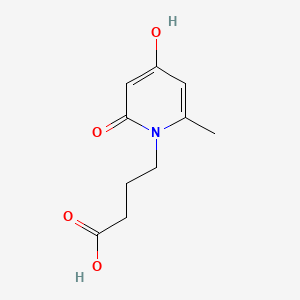
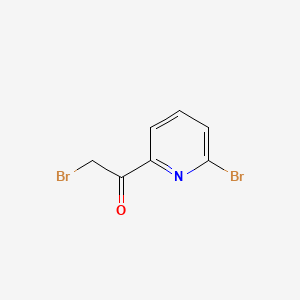
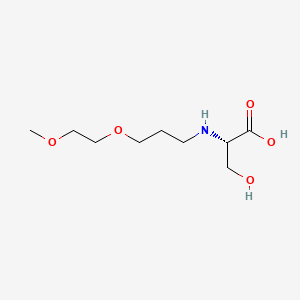
![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)
